
Diethyl acetamido(4-oxobutyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl acetamido(4-oxobutyl)propanedioate is a complex organic compound with the molecular formula C13H21NO6 It is a derivative of malonic acid and is known for its unique chemical structure, which includes both ester and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido(4-oxobutyl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion using a strong base such as sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Diethyl acetamido(4-oxobutyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学的研究の応用
Diethyl acetamido(4-oxobutyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which diethyl acetamido(4-oxobutyl)propanedioate exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, facilitating the formation or breaking of chemical bonds. Its reactivity is influenced by the presence of ester and amide groups, which can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl acetamidomalonate: Another derivative of malonic acid with similar reactivity and applications.
Uniqueness
Diethyl acetamido(4-oxobutyl)propanedioate is unique due to its combination of ester and amide functional groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and research.
特性
CAS番号 |
88238-58-8 |
|---|---|
分子式 |
C13H21NO6 |
分子量 |
287.31 g/mol |
IUPAC名 |
diethyl 2-acetamido-2-(4-oxobutyl)propanedioate |
InChI |
InChI=1S/C13H21NO6/c1-4-19-11(17)13(14-10(3)16,8-6-7-9-15)12(18)20-5-2/h9H,4-8H2,1-3H3,(H,14,16) |
InChIキー |
NATDIINTRPUQMZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCCC=O)(C(=O)OCC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


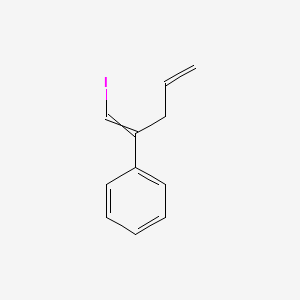
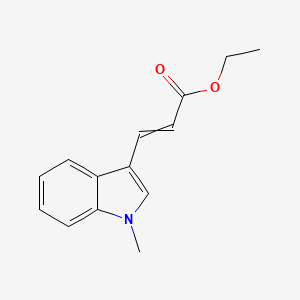
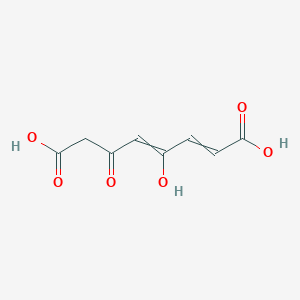

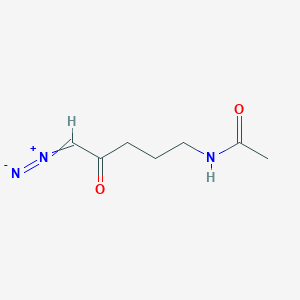
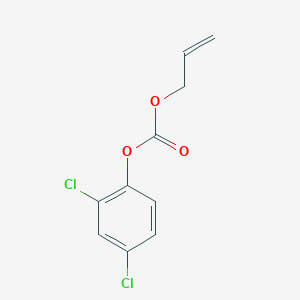

![4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid](/img/structure/B14399806.png)
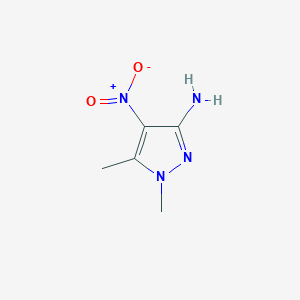


![[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B14399829.png)

![2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-](/img/structure/B14399835.png)
